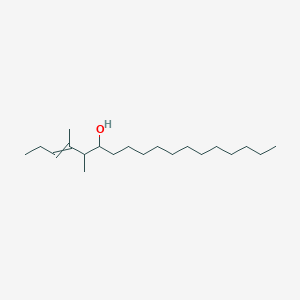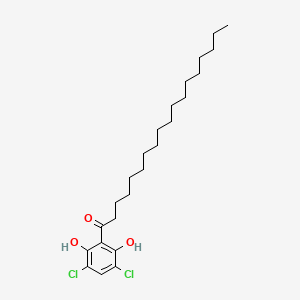
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and dihydroxy groups attached to a phenyl ring, which is further connected to an octadecanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloro-2,6-dihydroxybenzaldehyde and octadecanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include acids or bases, while solvents like ethanol or methanol are employed to dissolve the reactants.
Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the dichloro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dichloro and dihydroxy groups play a crucial role in its reactivity and interactions. These functional groups can form hydrogen bonds, participate in redox reactions, and interact with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone: This compound shares a similar phenyl ring structure but has a shorter ethanone chain.
1-(3,5-Dichloro-2,6-dihydroxyphenyl)butan-1-one: Similar to the ethanone derivative but with a butanone chain.
1-(3,5-Dichloro-2,6-dihydroxyphenyl)hexadecan-1-one: This compound has a hexadecanone chain, making it structurally similar but with a different chain length.
Uniqueness
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one is unique due to its specific combination of dichloro and dihydroxy groups attached to a phenyl ring with an octadecanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
921758-93-2 |
|---|---|
分子式 |
C24H38Cl2O3 |
分子量 |
445.5 g/mol |
IUPAC名 |
1-(3,5-dichloro-2,6-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H38Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)22-23(28)19(25)18-20(26)24(22)29/h18,28-29H,2-17H2,1H3 |
InChIキー |
UEBGIEUHNCUFJR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(C(=CC(=C1O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)
![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

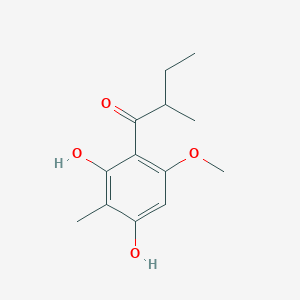
![5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12619566.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)
![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)
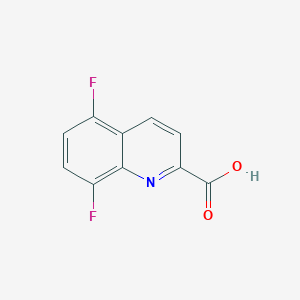

![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
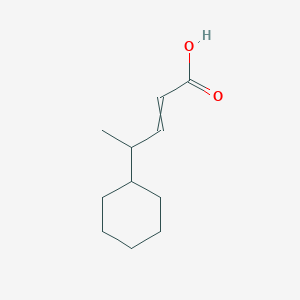
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
